molecular formula C30H45NNaO7P B13448318 Fosinopril-d5 Sodium Salt

Fosinopril-d5 Sodium Salt

Cat. No.: B13448318
M. Wt: 590.7 g/mol
InChI Key: TVTJZMHAIQQZTL-JAFRFSFDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fosinopril-d5 Sodium Salt is a deuterated form of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research and is not intended for diagnostic or therapeutic use. The compound has a molecular formula of C30H40D5NNaO7P and a molecular weight of 590.68 .

Chemical Reactions Analysis

Fosinopril-d5 Sodium Salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for other reactions. The major product formed from hydrolysis is Fosinoprilat .

Mechanism of Action

Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed to Fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, the compound helps in relaxing blood vessels, thereby reducing blood pressure . The molecular targets include ACE and the pathways involved are primarily related to the renin-angiotensin-aldosterone system (RAAS) .

Comparison with Similar Compounds

Fosinopril-d5 Sodium Salt is unique due to the incorporation of deuterium, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:

This compound stands out due to its application in research, particularly in understanding the pharmacokinetics and metabolic stability of ACE inhibitors .

Properties

Molecular Formula

C30H45NNaO7P

Molecular Weight

590.7 g/mol

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D;

InChI Key

TVTJZMHAIQQZTL-JAFRFSFDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na+]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Origin of Product

United States

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